TKIM
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Overview
Description
TKIM is a compound known for its role as an inhibitor of TWIK-related potassium channel 1 (TREK-1). It binds to the pocket of the intermediate (IM) state of TREK-1, which is different from the binding of common inhibitors that bind to channels in the inactive state . The molecular formula of this compound is C18H14ClN3O2S, and it has a molecular weight of 371.84 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TKIM involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
TKIM undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
TKIM has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study ion channel function and regulation.
Biology: Helps in understanding the role of potassium channels in cellular processes.
Medicine: Potential therapeutic applications in conditions related to potassium channel dysfunction.
Industry: Used in the development of new drugs targeting ion channels .
Mechanism of Action
TKIM exerts its effects by binding to the pocket of the intermediate (IM) state of the TREK-1 channel. This binding stabilizes the channel in a specific conformation, preventing it from transitioning to the active state. This mechanism is unique compared to other inhibitors that bind to the inactive state of the channel .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to TKIM include:
- Tannic acid
- Guanfu base A
- Aa1 toxin
- SKF-96365 hydrochloride
- Methyl 3,4,5-trimethoxycinnamate
- Diazoxide
- Propafenone
- VU0134992 hydrochloride .
Uniqueness of this compound
What sets this compound apart from these similar compounds is its unique binding to the intermediate state of the TREK-1 channel, which provides a novel mechanism of inhibition. This makes this compound a valuable tool for studying ion channel regulation and developing new therapeutic agents .
Properties
IUPAC Name |
4-chloro-N'-(2-quinolin-2-ylsulfanylacetyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c19-14-8-5-13(6-9-14)18(24)22-21-16(23)11-25-17-10-7-12-3-1-2-4-15(12)20-17/h1-10H,11H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTKIGGLLXUFSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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